
methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, a sulfonyl group, and a thiophene ring. These groups are common in many pharmaceutical compounds due to their ability to interact with various biological targets .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the triazole and pyrimidine rings might undergo reactions with electrophiles or nucleophiles. The sulfonyl group could potentially be reduced or hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could increase its polarity and solubility in water. The melting point and other physical properties would depend on the specific arrangement of the atoms and the intermolecular forces .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate and its derivatives have been studied for their antiproliferative activity against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives that exhibited significant activity against multiple cancer cell lines, suggesting potential applications as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Properties
This compound and its related derivatives have also been explored for antimicrobial properties. A study by Krishnamurthy et al. (2011) synthesized derivatives showing potent inhibitory activity against various strains of bacteria, indicating their potential as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Synthesis and Derivative Studies
Studies have also focused on the synthesis of novel derivatives and their potential applications. For example, Chen et al. (2014) synthesized a novel derivative bearing a sulfonylurea moiety, contributing to the chemical understanding and potential applications of these compounds (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel derivatives with potential as anti-inflammatory and analgesic agents. These compounds were found to be effective COX-1/COX-2 inhibitors, showing significant analgesic and anti-inflammatory activities, which could be explored further for medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Inhibitors of Lipid Peroxidation
Research by Braughler et al. (1987) identified compounds from a similar chemical series as potent inhibitors of lipid peroxidation, which could have implications for treating conditions involving oxidative stress (Braughler, Pregenzer, Chase, Duncan, Jacobsen, & Mccall, 1987).
Antihypertensive Agents
Research into related compounds has also explored their potential as antihypertensive agents. Bayomi et al. (1999) synthesized derivatives with promising in vitro and in vivo antihypertensive activity (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development and progression of certain types of cancer.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the synthesis of estrogens .
Biochemical Pathways
The inhibition of aromatase leads to a decrease in estrogen levels. This can affect various biochemical pathways, particularly those involved in the growth and proliferation of estrogen-dependent cancer cells . The downstream effects include the suppression of cancer cell growth and proliferation .
Pharmacokinetics
These compounds are capable of forming hydrogen bonds with different targets, which can enhance their absorption and distribution, and potentially their bioavailability .
Result of Action
The result of the compound’s action is a promising cytotoxic activity against certain cancer cell lines . For example, some 1,2,4-triazole derivatives have shown cytotoxic activity against the Hela cell line .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O4S2/c1-27-16(24)15-12(2-7-28-15)29(25,26)22-5-3-21(4-6-22)13-8-14(19-10-18-13)23-11-17-9-20-23/h2,7-11H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDGQSBIBQRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
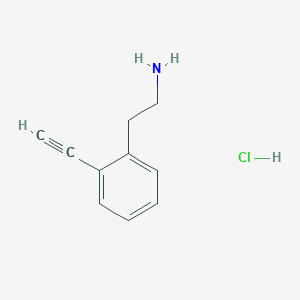
![4-Methyl-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2873531.png)
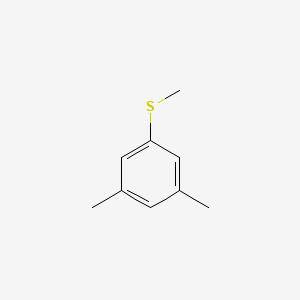
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
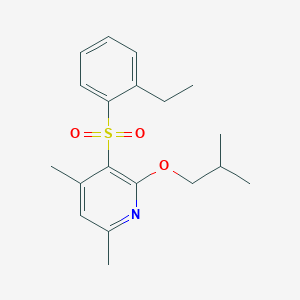
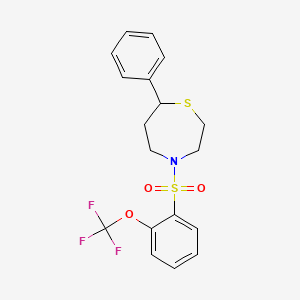

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
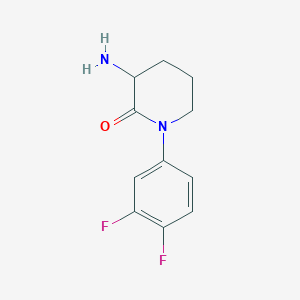
![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)
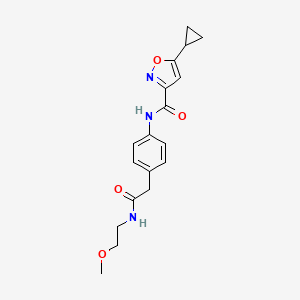
![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)


